molecular formula C7H6BrNO4S B2794391 ((4-Bromophenyl)sulfonyl)nitromethane CAS No. 122263-08-5

((4-Bromophenyl)sulfonyl)nitromethane

Cat. No. B2794391
CAS RN: 122263-08-5
M. Wt: 280.09
InChI Key: XSYSLPHTIRTSIJ-UHFFFAOYSA-N
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Description

((4-Bromophenyl)sulfonyl)nitromethane is a chemical compound with the molecular formula C7H6BrNO4S . It is a derivative of bromobenzene and phenol, with a sulfonyl group and a nitromethane group attached to the phenyl ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .


Molecular Structure Analysis

The molecular structure of ((4-Bromophenyl)sulfonyl)nitromethane can be inferred from its molecular formula C7H6BrNO4S . It consists of a phenyl ring with a bromine atom, a sulfonyl group, and a nitromethane group attached .

Scientific Research Applications

Antimicrobial Agent Development

((4-Bromophenyl)sulfonyl)nitromethane: has been utilized in the synthesis of novel compounds with potential antimicrobial properties. These compounds have shown promising results against bacterial and fungal strains, particularly in fighting Gram-positive pathogens and biofilm-associated infections like Enterococcus faecium . The presence of the 4-bromophenylsulfonyl moiety contributes to the lipophilicity and potential efficacy of these agents .

Antibiofilm Actions

The derivatives of ((4-Bromophenyl)sulfonyl)nitromethane have been evaluated for their ability to disrupt biofilms. Biofilms are complex communities of microorganisms that are highly resistant to antimicrobial treatments. The compounds derived from this chemical have shown potential in disrupting these biofilms, which is crucial for treating chronic infections .

Antioxidant Activity

In addition to antimicrobial properties, ((4-Bromophenyl)sulfonyl)nitromethane derivatives have been tested for antioxidant activity. Antioxidants are vital in protecting cells from oxidative stress and damage. The compounds have been assessed using various assays, such as DPPH, ABTS, and ferric reducing power assays, indicating their potential as antioxidants .

Drug Design and Synthesis

The structural features of ((4-Bromophenyl)sulfonyl)nitromethane make it a valuable scaffold in drug design. Its incorporation into various chemotypes, such as N-acyl-α-amino acids and 1,3-oxazoles , allows for the creation of diverse therapeutic agents with potential applications in treating various diseases .

Alternative Toxicity Testing

Compounds synthesized from ((4-Bromophenyl)sulfonyl)nitromethane have been subjected to alternative toxicity testing, such as evaluation on freshwater cladoceran Daphnia magna Straus . This is part of an effort to find more ethical and sustainable methods of toxicity testing that do not rely on traditional animal models .

In Silico Studies for Antimicrobial Effect and Toxicity

In silico studies, which involve computer simulations and modeling, have been conducted to predict the antimicrobial effect and toxicity of compounds derived from ((4-Bromophenyl)sulfonyl)nitromethane . These studies are crucial for preclinical evaluations and can significantly reduce the time and resources required for drug development .

Synthesis of N-Acyl-L-Valine Derivatives

The molecule has been used in the synthesis of N-acyl-L-valine derivatives. These derivatives are of interest due to their potential biological activities and their role in the development of new therapeutic agents .

Design of 4H-1,3-Oxazol-5-One Chemotypes

((4-Bromophenyl)sulfonyl)nitromethane: is also involved in the design of 4H-1,3-oxazol-5-one chemotypes. These structures are explored for their diverse biological activities and potential applications in medicinal chemistry .

Future Directions

Research into compounds similar to ((4-Bromophenyl)sulfonyl)nitromethane has shown promising results in the development of novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests potential future directions for the study and application of ((4-Bromophenyl)sulfonyl)nitromethane and similar compounds.

properties

IUPAC Name

1-bromo-4-(nitromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-6-1-3-7(4-2-6)14(12,13)5-9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYSLPHTIRTSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-Bromophenyl)sulfonyl)nitromethane

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